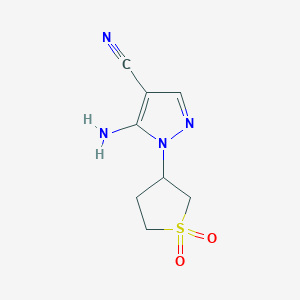

5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a dioxothiolan ring, and a carbonitrile group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate linear compounds. For instance, the reaction of aromatic aldehydes, malononitrile, and phenylhydrazine in the presence of a catalyst can yield the desired pyrazole derivative . The reaction conditions often involve the use of green solvents like water and ethanol at room temperature, making the process environmentally friendly .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as alumina-silica-supported MnO2 have been employed to facilitate the reaction .

化学反応の分析

Cyclocondensation Reactions

The amino and nitrile groups facilitate cyclization reactions to form fused heterocyclic systems. For example:

Reaction with Semicarbazide Hydrochloride

Under ethanol reflux with triethylamine (TEA), this compound reacts with semicarbazide hydrochloride to yield pyrazolo[3,4-d]pyrimidin-5-yl urea derivatives :

text5-Amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile + Semicarbazide HCl → (4-Imino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-yl)urea

Conditions : Ethanol, TEA, 25–30°C, 12 hours.

Yield : 78–82% .

Nitrile Group Transformations

The nitrile moiety participates in nucleophilic additions and cycloadditions:

Mechanochemical Three-Component Reactions

In ball-milling conditions with Fe₃O₄@SiO₂@Tannic acid catalyst, the nitrile group undergoes tandem reactions with aldehydes and hydrazines to form azo-linked pyrazole derivatives :

textRCHO + R'-NHNH₂ + 5-Amino-pyrazole-4-carbonitrile → Azo-linked 5-amino-pyrazole-4-carbonitrile

Conditions : 20–25 Hz ball milling, RT, 15–40 minutes.

Catalyst Efficiency : >90% yield over 6 cycles .

Reaction with Chloroacetyl Chloride

The nitrile group reacts with chloroacetyl chloride to form thieno[2,3-b]pyridine derivatives via Thorpe–Ziegler cyclization :

text5-Amino-pyrazole-4-carbonitrile + ClCH₂COCl → Thieno[2,3-b]pyridine

Amino Group Reactivity

The primary amino group undergoes electrophilic substitutions and condensations:

Imino-Ether Formation

Heating with triethyl orthoformate in acetic anhydride produces imino-ether intermediates :

text5-Amino-pyrazole-4-carbonitrile + HC(OEt)₃ → (E)-Ethyl N-(5-cyano-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazol-4-yl)formimidate

Conditions : 130°C, 6 hours.

Yield : 75% .

Schiff Base Formation

Reacts with aromatic aldehydes (e.g., 5-((4-chlorophenyl)diazenyl)-2-hydroxybenzaldehyde) to form azomethine derivatives under mechanochemical conditions .

Sulfone-Modified Tetrahydrothiophene Ring Reactivity

The 1,1-dioxidotetrahydrothiophen-3-yl group influences electronic properties and participates in ring-opening reactions:

Nucleophilic Substitution

The sulfone group activates adjacent positions for nucleophilic attack. For example, reaction with thiols generates sulfonamide derivatives:

text1-(1,1-Dioxidotetrahydrothiophen-3-yl)-pyrazole + R-SH → Sulfonamide-linked pyrazole

Conditions : NaOH, ethanol, 60°C.

科学的研究の応用

Biological Activities

G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK) Activation

One of the primary applications of this compound is its role as an activator of GIRK channels. Recent studies have shown that derivatives of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile exhibit potent activation of GIRK1/2 channels. These channels are critical in regulating neuronal excitability and have implications in treating neurological disorders. The compound's structural features contribute to its metabolic stability and potency, making it a candidate for further development in therapeutic contexts related to cardiac and neurological functions .

Anti-inflammatory Properties

Research has indicated that compounds derived from this compound possess anti-inflammatory properties. For instance, novel azo-linked derivatives synthesized through mechanochemical methods have shown significant anti-inflammatory effects. This suggests potential applications in the treatment of inflammatory diseases, where modulation of inflammatory pathways is crucial .

Case Studies

Case Study 1: GIRK Channel Activators

In a study focusing on the discovery of novel GIRK channel activators, a series of compounds based on the structure of this compound were evaluated for their pharmacokinetic properties. The results indicated that certain derivatives exhibited nanomolar potency and improved metabolic stability compared to traditional urea-based activators. These findings highlight the compound’s potential in developing new treatments for conditions like epilepsy and cardiac arrhythmias .

Case Study 2: Anti-inflammatory Agents

A recent investigation synthesized several new derivatives from this compound that demonstrated promising anti-inflammatory activity in vitro. The study utilized a three-component reaction involving malononitrile and various hydrazines under mechanochemical conditions. The resulting compounds were characterized using NMR and FTIR spectroscopy, confirming their structures and paving the way for further biological evaluation .

作用機序

The mechanism of action of 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like p38MAPK, which play a crucial role in inflammatory responses . The compound’s ability to bind to these targets and modulate their activity underlies its therapeutic potential.

類似化合物との比較

5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile: This compound shares a similar pyrazole core but differs in its substituents.

5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide: Another related compound with different functional groups.

Uniqueness: 5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile is unique due to its dioxothiolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications in medicinal chemistry and material science.

生物活性

5-amino-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound's chemical structure includes a pyrazole ring substituted with an amino group and a dioxidotetrahydrothiophen moiety. The synthesis of this compound typically involves multi-step reactions that yield high purity and specific derivatives suitable for biological testing. For instance, various synthetic routes have been explored to optimize yields and selectivity for related pyrazole derivatives .

This compound has been studied for its role as a GIRK channel activator . GIRK (G protein-gated inwardly rectifying potassium) channels are critical in regulating neuronal excitability and neurotransmitter release. The compound has demonstrated nanomolar potency in activating GIRK1/2 channels, showing improved metabolic stability compared to traditional urea-based activators .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Neurological Disorders : Due to its action on GIRK channels, it may be beneficial in treating conditions like epilepsy or anxiety disorders.

- Anti-inflammatory Properties : Pyrazole derivatives have been associated with anti-inflammatory effects, indicating potential use in inflammatory diseases .

- Antimicrobial Activity : Some studies suggest that related compounds exhibit antimicrobial properties, which could be explored further for therapeutic development.

Case Studies and Experimental Data

A series of studies have characterized the biological profile of this compound:

特性

IUPAC Name |

5-amino-1-(1,1-dioxothiolan-3-yl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c9-3-6-4-11-12(8(6)10)7-1-2-15(13,14)5-7/h4,7H,1-2,5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIRZDPVDSPRLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=C(C=N2)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。